molecular formula C13H15N3O3S B2944544 6-(2-hydroxypropyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 941172-42-5

6-(2-hydroxypropyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No. B2944544
CAS RN: 941172-42-5
M. Wt: 293.34
InChI Key: JRLMBRZDABRMCA-UHFFFAOYSA-N
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Description

6-(2-hydroxypropyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C13H15N3O3S and its molecular weight is 293.34. The purity is usually 95%.
BenchChem offers high-quality 6-(2-hydroxypropyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2-hydroxypropyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Electronics and Photovoltaics

Research into conjugated polymers and small molecules for electronics and photovoltaics has made significant use of pyrrolo[3,4-d]pyrimidine derivatives. For instance, novel n-type conjugated polyelectrolytes incorporating diketopyrrolopyrrole (DPP) backbones exhibit high conductivity and electron mobility. These materials are utilized as efficient electron transport layers in polymer solar cells, enhancing power conversion efficiency due to their ability to improve energy alignment and facilitate electron extraction (Lin Hu et al., 2015). Similarly, bifluorenylidene-functionalized, small molecular non-fullerene electron acceptors based on DPP structures have demonstrated promising optoelectronic properties and high electron mobility, leading to efficient organic solar cells (Akhil Gupta et al., 2017).

Advanced Materials Chemistry

Pyrrolo[3,4-d]pyrimidine derivatives are pivotal in synthesizing advanced materials with unique properties. For example, photoluminescent conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units have been developed for potential electronic applications, showcasing good solubility, processability, and photochemical stability (T. Beyerlein et al., 2000).

Chemical Synthesis and Drug Discovery

The compound's structure has guided the synthesis of various bioactive molecules. For example, a facile synthesis approach has led to novel pyrano[2,3-d]pyrimidine-2,4(3H,5H)-dione derivatives, exhibiting significant anti-inflammatory and antimicrobial activities (Navaneethgowda P. Veeranna et al., 2022). This highlights the compound's utility in developing new therapeutic agents.

Computational Chemistry and Material Science

Computational studies on pyrimidine derivatives, including those related to pyrrolo[3,4-d]pyrimidine, have provided insights into their electronic, photophysical, and charge transfer properties. These investigations help design materials with optimized features for electronic and optical applications (A. Irfan, 2014).

properties

IUPAC Name

6-(2-hydroxypropyl)-4-thiophen-2-yl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-7(17)5-16-6-8-10(12(16)18)11(15-13(19)14-8)9-3-2-4-20-9/h2-4,7,11,17H,5-6H2,1H3,(H2,14,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLMBRZDABRMCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-hydroxypropyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

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